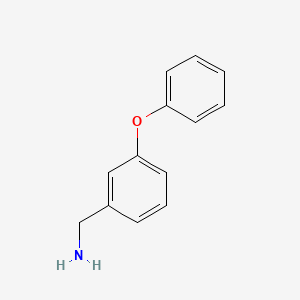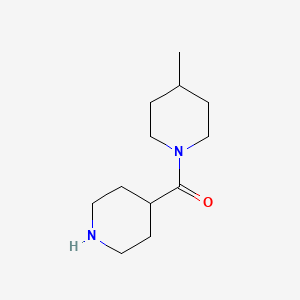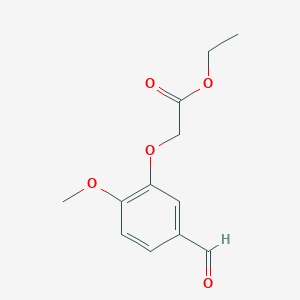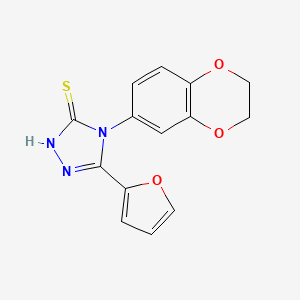
2-(Thiophen-2-yl)-1H-Indol
Übersicht
Beschreibung
2-(Thiophen-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a thiophene ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The thiophene ring is a five-membered ring containing one sulfur atom
Wissenschaftliche Forschungsanwendungen
2-(Thiophen-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
Target of Action
Related compounds such as n-2-thiophen-2-yl-acetamide boronic acid have been found to target beta-lactamase in escherichia coli . Another related compound, 2-(thiophen-2-yl)acetic Acid, has been identified as a potential inhibitor of mPGES-1, a valuable macromolecular target in both cancer and inflammation therapy .
Mode of Action
For instance, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This suggests that 2-(thiophen-2-yl)-1H-indole might also interact with its targets through similar chemical reactions.
Biochemical Pathways
Thiophene derivatives are known to play a significant role in organic electronics due to their high resonance energy, more electrophilic reactivity than benzene, and high π-electron density . This suggests that 2-(thiophen-2-yl)-1H-indole might also affect similar biochemical pathways.
Pharmacokinetics
Related compounds such as n-2-thiophen-2-yl-acetamide boronic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Result of Action
Related compounds have been shown to have significant antioxidant and antimicrobial properties . This suggests that 2-(thiophen-2-yl)-1H-indole might also have similar effects.
Action Environment
It is known that the reaction conditions can be optimized for related compounds . This suggests that the action of 2-(thiophen-2-yl)-1H-indole might also be influenced by environmental factors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiophen-2-yl)-1H-indole typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring. For the thiophene moiety, the Gewald reaction can be employed, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur.
Industrial Production Methods
Industrial production of 2-(thiophen-2-yl)-1H-indole may involve large-scale application of the aforementioned synthetic routes. Optimizing reaction conditions such as temperature, solvent, and catalysts can enhance yield and purity. Continuous flow reactors and other advanced manufacturing techniques may also be employed to scale up production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiophen-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: Electrophilic substitution reactions can occur on both the indole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated indole and thiophene derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Furan-2-yl)-1H-indole: Contains a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)-1H-indole: Contains a pyridine ring instead of a thiophene ring.
2-(Benzothiophen-2-yl)-1H-indole: Contains a benzothiophene ring, which is a fused thiophene-benzene ring system.
Uniqueness
2-(Thiophen-2-yl)-1H-indole is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug discovery and material science applications.
Eigenschaften
IUPAC Name |
2-thiophen-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSQPGLJCBOZNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383803 | |
| Record name | 2-(thiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55968-16-6 | |
| Record name | 2-(thiophen-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio}acetic acid](/img/structure/B1608055.png)









![Methyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1608072.png)



